molecular formula C9H13NOS B14131337 1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one CAS No. 88961-69-7

1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one

Cat. No.: B14131337
CAS No.: 88961-69-7
M. Wt: 183.27 g/mol
InChI Key: ZOAXYCZKEFPYNE-UHFFFAOYSA-N
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Description

1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one typically involves the reaction of thiophene derivatives with appropriate reagents. One common method involves the alkylation of thiophene with a suitable alkyl halide, followed by amination to introduce the amino group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethanol: Another thiophene derivative used in the preparation of biologically active compounds.

    1-(Thiophen-2-yl)ethan-1-one: A related compound with similar structural features.

Uniqueness

1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino group allows for various substitution reactions, making it a versatile building block in synthetic chemistry.

Properties

CAS No.

88961-69-7

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

1-[5-(2-aminopropyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C9H13NOS/c1-6(10)5-8-3-4-9(12-8)7(2)11/h3-4,6H,5,10H2,1-2H3

InChI Key

ZOAXYCZKEFPYNE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(S1)C(=O)C)N

Origin of Product

United States

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